Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate
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Description
Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate (TBPSPC) is a chemical compound that has a wide range of applications in scientific research. It is a highly versatile reagent that can be used in a variety of lab experiments and processes. TBPSPC has been widely studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. It is also used in the synthesis of various compounds and materials.
Scientific Research Applications
Use in Drug Synthesis
Field
Application
“Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate” is used as an intermediate in the synthesis of Niraparib , a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
Method of Application
The specific methods of application or experimental procedures for using this compound in the synthesis of Niraparib are not provided in the source. However, it is common in pharmaceutical chemistry to use such intermediates in multi-step synthesis procedures, which may involve reactions such as nucleophilic substitutions, reductions, or couplings.
Results or Outcomes
The outcome of using this intermediate is the production of Niraparib, a drug used in the treatment of BRCA-1 and -2 mutant tumors . The effectiveness of Niraparib would be determined through clinical trials and is beyond the scope of the chemical synthesis process.
Use in Illicit Fentanyl Manufacture
Field
Application
“Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate” is identified as a precursor that can be used for the manufacture of fentanyl and its analogues .
Method of Application
The specific methods of application or experimental procedures for using this compound in the synthesis of fentanyl are not provided in the source. However, it is known that fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals .
Results or Outcomes
The outcome of using this precursor is the illicit manufacture of fentanyl and its analogues . The impact of this is significant, contributing to the opioid crisis in North America .
Use in Synthesis of 1-Boc-piperidine-4-carboxaldehyde
Field
Application
“Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate” can be used as a precursor in the synthesis of 1-Boc-piperidine-4-carboxaldehyde .
Method of Application
The specific methods of application or experimental procedures for using this compound in the synthesis of 1-Boc-piperidine-4-carboxaldehyde are not provided in the source. However, it is common in organic chemistry to use such intermediates in multi-step synthesis procedures.
Results or Outcomes
The outcome of using this intermediate is the production of 1-Boc-piperidine-4-carboxaldehyde , a heterocyclic building block used in various chemical syntheses.
Use in PROTAC Development
Field
Application
“Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate” can be used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) .
Method of Application
The specific methods of application or experimental procedures for using this compound in the development of PROTACs are not provided in the source. However, it is known that in PROTAC development, linkers are used to connect the two active moieties of the PROTAC molecule.
Results or Outcomes
The outcome of using this compound is the development of PROTACs , a new class of drugs that work by inducing the degradation of specific target proteins.
properties
IUPAC Name |
tert-butyl 4-(3-bromophenyl)sulfonylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-9-7-13(8-10-18)23(20,21)14-6-4-5-12(17)11-14/h4-6,11,13H,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNNFLGHYKULLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449430 |
Source
|
Record name | tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate | |
CAS RN |
887591-23-3 |
Source
|
Record name | 1,1-Dimethylethyl 4-[(3-bromophenyl)sulfonyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887591-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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